2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thienopyrimidine core, a pyrrole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Thienopyrimidine Core Construction: This involves the cyclization of a suitable precursor, often using a sulfur-containing reagent.
Substitution Reactions: Introduction of the various substituents on the pyrrole and thienopyrimidine rings through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or acyl groups.
Scientific Research Applications
2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-Methylphenethylamine: This compound shares some structural similarities but differs significantly in its functional groups and overall structure.
4-Methylbenzenesulfonate: Another compound with a similar sulfur-containing group but a different core structure.
Uniqueness
What sets 2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one apart is its combination of a thienopyrimidine core with a pyrrole ring and various substituents. This unique structure provides it with distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H27N3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-7-12-28-25(31)23-17(4)19(6)33-24(23)27-26(28)32-14-22(30)21-13-16(3)29(18(21)5)20-10-8-15(2)9-11-20/h7-11,13H,1,12,14H2,2-6H3 |
InChI Key |
WREVHMSLNMVOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C)C |
Origin of Product |
United States |
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